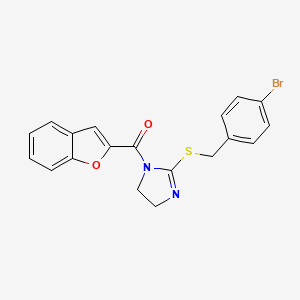

benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that integrates a benzofuran moiety with an imidazole ring, linked via a thioether bridge to a bromobenzyl group

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDGRKTWCRHHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with acetic anhydride under acidic conditions.

Synthesis of 4-Bromobenzyl Thioether: This involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate, which is then reduced to the corresponding thioether.

Imidazole Ring Formation: The imidazole ring is synthesized by reacting glyoxal with ammonium acetate and a suitable amine.

Coupling Reaction: Finally, the benzofuran moiety is coupled with the 4-bromobenzyl thioether and the imidazole ring under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether bridge, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution can be facilitated by bases such as potassium carbonate or sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is characterized by the integration of a benzofuran moiety with an imidazole ring, linked via a thioether bridge to a bromobenzyl group. The synthesis typically involves multiple steps:

- Formation of Benzofuran Moiety : Synthesized through the cyclization of 2-hydroxybenzaldehyde with acetic anhydride under acidic conditions.

- Synthesis of 4-Bromobenzyl Thioether : Involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate, which is then reduced to the corresponding thioether.

- Imidazole Ring Formation : Achieved by reacting glyoxal with ammonium acetate and a suitable amine.

Antimicrobial Activity

Research indicates that derivatives of benzofuran and imidazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve intercalation with DNA, disrupting replication and transcription processes.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research suggests that the imidazole ring can inhibit enzymes by binding to their active sites, contributing to its cytotoxicity against cancer cells. Studies have shown promising results in vitro, indicating that this compound may serve as a lead structure for developing new anticancer agents .

Industrial Applications

In addition to its biological significance, this compound has potential applications in materials science. Its unique structural features may allow it to be used in developing new materials with enhanced stability or reactivity. This could be particularly valuable in fields such as polymer science or nanotechnology .

Study on Antimicrobial Activity

A study published in 2018 explored the synthesis of novel substituted analogs based on benzofuran and their antimicrobial activity. The results indicated that specific derivatives showed significant activity against both Gram-positive and Gram-negative bacteria . This highlights the potential for further research into the structure–activity relationship of these compounds.

Cytotoxicity Assessment

Another study focused on assessing the cytotoxicity of various benzofuran derivatives against cancer cell lines. The findings demonstrated that certain modifications to the imidazole component could enhance cytotoxic effects, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with various molecular targets. The benzofuran moiety is known to intercalate with DNA, disrupting replication and transcription processes. The imidazole ring can inhibit enzymes by binding to their active sites, while the thioether bridge may enhance the compound’s ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

Imidazole Derivatives: Compounds such as benzimidazole, which have a wide range of biological activities including anticancer and antimicrobial properties.

Uniqueness

Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combined structural features, which confer a broad spectrum of biological activities. The presence of both benzofuran and imidazole moieties, linked by a thioether bridge, allows for diverse interactions with biological targets, making it a versatile compound for research and development.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Biological Activity

Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel hybrid structure that combines the pharmacophoric elements of benzofuran and imidazole, potentially enhancing its biological efficacy.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure suggests a complex interaction profile due to the presence of the benzofuran ring, thioether linkage, and imidazole moiety.

Biological Activity Overview

The biological activity of benzofuran derivatives, including the target compound, has been extensively studied. Key activities include:

- Antimicrobial Activity : Benzofuran derivatives have shown promising results against various bacterial and fungal strains. The incorporation of sulfur and halogen substituents can enhance their antimicrobial properties.

- Anticancer Activity : Compounds with imidazole rings have been reported to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves apoptosis induction through various signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to the target compound have demonstrated significant activity against pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran Derivative A | S. aureus | 32 µg/mL |

| Benzofuran Derivative B | C. albicans | 16 µg/mL |

Anticancer Activity

Research indicates that benzofuran-based compounds can inhibit cancer cell proliferation. For example:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound was evaluated for its IC50 values against these cell lines, revealing that it exhibits potent cytotoxicity comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The biological mechanisms underlying the activity of benzofuran derivatives often involve:

- Inhibition of DNA Topoisomerase : This enzyme is crucial for DNA replication; inhibition can lead to cell death.

- Apoptosis Induction : Compounds may trigger intrinsic and extrinsic apoptotic pathways.

- Antioxidant Activity : Some derivatives exhibit scavenging activity against free radicals.

Case Studies

- Study on Antifungal Activity : A recent investigation into a series of benzofuran-oxadiazole hybrids showed that compounds with bromine substitutions exhibited enhanced antifungal properties against wood-degrading fungi at concentrations as low as 500 ppm .

- Cytotoxicity Assessment : In vitro studies revealed that certain benzofuran derivatives significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and thioether formation. For example, analogous 1,3,4-oxadiazole thioether derivatives are synthesized via sequential reactions starting with ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate, followed by cyclization with hydrazine hydrate and subsequent thiol substitution . Key factors affecting yield include:

- Temperature control : Cyclization steps often require reflux conditions (e.g., 80–100°C).

- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄, NaH) optimize intermediate formation .

- Purification : Column chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) ensures high purity .

Basic: What spectroscopic and crystallographic methods are used for structural elucidation?

- ¹H/¹³C NMR : Chemical shifts (δ ppm) confirm substituent integration. For example, aromatic protons in the 4-bromobenzyl group appear at δ ~7.3–7.5, while imidazole protons resonate at δ ~3.5–4.5 .

- HRMS : Validates molecular weight with precision (±0.001 Da). For thioether derivatives, [M+H]⁺ peaks align with calculated masses (e.g., C₁₉H₁₅BrN₃O₂S requires m/z 436.005) .

- X-ray crystallography : Monoclinic space groups (e.g., P2₁/c) reveal bond lengths and angles. For example, C–S bond distances in thioether linkages are ~1.81 Å .

Advanced: How does molecular docking explain its bioactivity against fungal pathogens?

The compound’s fungicidal activity (e.g., against Sclerotinia sclerotiorum) is linked to its binding to succinate dehydrogenase (SDH, PDB: 2FBW). Docking studies show:

- Hydrogen bonding : The carbonyl group interacts with Arg-43 and Tyr-58 residues.

- Hydrophobic interactions : The 4-bromobenzyl group occupies a hydrophobic pocket near Val-168 .

- Binding affinity : Similar to lead compounds like penthiopyrad, with ΔG values ≤ −7.5 kcal/mol .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?

SAR analysis of analogs (e.g., substituent variations on the benzyl or imidazole groups) reveals:

- Electron-withdrawing groups (Br, Cl) : Enhance fungicidal activity by ~30% compared to electron-donating groups (e.g., OCH₃) due to increased electrophilicity .

- Steric effects : Bulky substituents (e.g., 2-fluorobenzyl) reduce activity by ~20% by hindering target binding .

- Thioether vs. ether linkages : Thioethers improve lipid solubility, enhancing membrane permeability .

Advanced: What strategies optimize synthetic yields while minimizing side reactions?

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydrazide intermediates in oxadiazole synthesis) .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve cyclization efficiency by stabilizing transition states .

- Protecting groups : Temporarily shield reactive sites (e.g., benzyl groups for thiol protection) to prevent undesired cross-reactions .

Advanced: How do crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction confirms:

- Dihedral angles : The benzofuran and imidazole rings form a ~45° angle, optimizing π-π stacking with aromatic residues in target proteins .

- Torsional strain : Substituents like the 4-bromobenzyl group adopt equatorial positions to minimize steric clash .

- Hydrogen-bonding networks : Intermolecular H-bonds (e.g., N–H···O) stabilize crystal packing, influencing solubility and bioavailability .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

- HPLC-MS : Detects impurities <0.1% using C18 columns and acetonitrile/water gradients .

- NMR spiking : Identifies residual solvents (e.g., DMSO, THF) via comparative integration of solvent peaks .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/Br/S ratios (±0.3%) .

Advanced: How do electronic effects of substituents modulate herbicidal vs. fungicidal activity?

- Herbicidal activity : Requires electron-deficient aromatic rings (e.g., 4-bromo) to generate reactive oxygen species (ROS) in weeds .

- Fungicidal activity : Depends on balanced lipophilicity (logP ~3.5) for membrane penetration and target binding .

- Bleaching effect : Correlates with thioether-mediated disruption of chloroplast electron transport chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.